molecular formula C6H5N3 B104079 2-Amino-3-cyanopyridine CAS No. 24517-64-4

2-Amino-3-cyanopyridine

Cat. No. B104079
CAS RN: 24517-64-4
M. Wt: 119.12 g/mol
InChI Key: YYXDQRRDNPRJFL-UHFFFAOYSA-N
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Description

2-Amino-3-cyanopyridine is a compound of significant interest in the field of drug discovery and organic synthesis. It is a simple, low molecular weight moiety that is known for its utility in the synthesis of diverse biological molecules. Due to its functionalization, it is a key pharmacophore in the development of new drugs, serving as a building block for molecules targeting various biological systems .

Synthesis Analysis

The synthesis of 2-amino-3-cyanopyridine derivatives has been achieved through various methods. One approach involves a one-pot synthesis from aryl aldehydes, substituted acetophenones, malononitrile, and ammonium acetate using catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions, yielding good to excellent results . Another method utilizes enaminonitriles and primary amines under microwave irradiation, also in solvent-free conditions, to produce novel 4-substituted-3-cyano-2-aminopyridines . Additionally, a four-component synthesis catalyzed by Cu@imineZCMNPs and copper nanoparticles on charcoal has been reported, which is efficient, convenient, and environmentally friendly due to its solvent-free nature and the recyclability of the catalyst 10.

Molecular Structure Analysis

The molecular structure of 2-amino-3-cyanopyridine derivatives has been characterized using various spectroscopic techniques such as IR, MS, 1H and 13C NMR, and X-ray analysis. These studies confirm the structure of the 2-aminopyridine moiety in the products . Furthermore, the ligands derived from 2-amino-3-cyanopyridine have been shown to act as bi-dentate ligands when coordinating with metal ions, suggesting an octahedral geometry coordinated by both the nitrogen of the cyano group and the amino group .

Chemical Reactions Analysis

2-Amino-3-cyanopyridines are versatile intermediates for the synthesis of various heterocyclic systems. They undergo nucleophilic substitution reactions where the chlorine atom in 2-chloro-3-cyanopyridines is replaced by different amines to yield 2-aminopyridines. These compounds also react with hydrazine hydrate and sodium azide to produce a range of products including hydrazinopyridines and azidopyridines . The influence of cyano groups on the spectroscopic properties of these compounds has been studied, showing good agreement with quantum chemical calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-cyanopyridine derivatives are influenced by their functional groups. The presence of cyano and amino groups contributes to their reactivity and the ability to form coordination complexes with metals. These complexes have been characterized and shown to have octahedral geometries with potential applications in antimicrobial activity . The antibacterial activity of these derivatives has been tested against both Gram-negative and Gram-positive bacteria, with some compounds showing substantial effects .

Scientific Research Applications

  • Preparation of Pyridine Derivatives

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridine is used in the synthesis of pyridine derivatives, which are important heterocyclic compounds. These compounds exhibit a wide range of biological activities, including anti-microbial, anti-tumor, anti-inflammatory, and anti-Parkinsonism effects .
    • Methods of Application : The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
    • Results or Outcomes : The use of magnetically recoverable nano-catalysts allows for easy separation from the reaction medium using an external magnet. This method offers advantages such as high surface area, simple preparation, and modification .
  • One-Pot Synthesis of 2-Amino-3-Cyanopyridines and Hexahydroquinolines

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridine is used in the one-pot synthesis of 2-amino-3-cyanopyridines and hexahydroquinolines .
    • Methods of Application : An eggshell-based nano-magnetic solid acid catalyst is used via anomeric-based oxidation .
    • Results or Outcomes : The use of this catalyst resulted in high yield, short reaction time, and solvent-free conditions. This method also demonstrates the conversion of waste to wealth products around the world and usage in organic transformation .
  • One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridine is used in the one-pot synthesis of a number of 2-amino-3-cyanopyridine derivatives .
    • Methods of Application : L-proline is used as a catalyst for this reaction, which is carried out at 60 °C using water as a solvent .
    • Results or Outcomes : The use of L-proline as a catalyst provides a quick and efficient reaction profile, producing final products with good yield .
  • Preparation of Bioactive Pyridine Derivatives

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridine is used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques .
    • Methods of Application : Diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, phthalic anhydride, were used .
    • Results or Outcomes : The spectroscopic analyses revealed diverse structure arrangements for the products. Compounds 5, 6, 11 and 13 exhibited the highest antibacterial inhibition, while compound 8 gave the highest scavenging activity (IC50 43.39 μg/ml) against the DPPH radical .
  • Design of Promising New Drugs

    • Scientific Field : Pharmaceutical Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridine is considered a bioactive essential supporting material to design layout structures for promising new drugs .
    • Methods of Application : The high reactivity of the 2-amino-3-cyanopyridine scaffold illustrated that it can be used to prepare many reactive organic intermediates used to produce nicotinamides and many pharmaceutical drugs like Ridogrel and Pirenzepine .
    • Results or Outcomes : Pyridine derivatives are widely reported as potential anticancer, antibacterial, anti-fibrotic agents, anti-inflammatory, cardiotonic, IKK-β inhibitors and HIV-1 inhibitor .
  • Synthesis of Hexahydroquinolines

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridines is used in the one-pot synthesis of hexahydroquinolines .
    • Methods of Application : An eggshell-based nano-magnetic solid acid catalyst is used via anomeric-based oxidation .
    • Results or Outcomes : The use of this catalyst resulted in high yield, short reaction time, and solvent-free conditions .
  • Preparation of Enaminonitrile Pyridine Derivatives

    • Scientific Field : Medicinal Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridine is used as a precursor for the preparation of fourteen heterocyclic compounds using both conventional thermal and microwave techniques .
    • Methods of Application : Diverse organic reagents, such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, phthalic anhydride, were used .
    • Results or Outcomes : The spectroscopic analyses revealed diverse structure arrangements for the products. Compounds 5, 6, 11 and 13 exhibited the highest antibacterial inhibition, while compound 8 gave the highest scavenging activity (IC50 43.39 μg/ml) against the DPPH radical .
  • Design of Promising New Drugs

    • Scientific Field : Pharmaceutical Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridine is considered a bioactive essential supporting material to design layout structures for promising new drugs .
    • Methods of Application : The high reactivity of the 2-amino-3-cyanopyridine scaffold illustrated that it can be used to prepare many reactive organic intermediates used to produce nicotinamides and many pharmaceutical drugs like Ridogrel and Pirenzepine .
    • Results or Outcomes : Pyridine derivatives are widely reported as potential anticancer, antibacterial, anti-fibrotic agents, anti-inflammatory, cardiotonic, IKK-β inhibitors and HIV-1 inhibitor .
  • Synthesis of Hexahydroquinolines

    • Scientific Field : Organic Chemistry
    • Summary of Application : 2-Amino-3-cyanopyridines is used in the one-pot synthesis of hexahydroquinolines .
    • Methods of Application : An eggshell-based nano-magnetic solid acid catalyst is used via anomeric-based oxidation .
    • Results or Outcomes : The use of this catalyst resulted in high yield, short reaction time, and solvent-free conditions .

Safety And Hazards

2-Amino-3-cyanopyridine is considered hazardous . It causes serious eye irritation and damage, skin irritation, and is toxic in contact with skin . It is harmful if swallowed and toxic if swallowed . It is advised to avoid contact with skin and eyes, and not to breathe dust .

Future Directions

2-Amino-3-cyanopyridine and its derivatives have shown potential in various biological profiles, including antibacterial , anticancer , anti-inflammatory , Ketohexokinase (KHK) inhibitory , and NO synthases inhibitory activities . Therefore, they can be considered as promising candidates for future research in drug development.

properties

IUPAC Name

2-aminopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXDQRRDNPRJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355929
Record name 2-Amino-3-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-cyanopyridine

CAS RN

24517-64-4
Record name 2-Amino-3-cyanopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-cyanopyridine
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Synthesis routes and methods I

Procedure details

Add 100 mL ammonium hydroxide to a sealed tube containing 12.5 gm (90.21 mMol) 2-chloro-3-cyanopyridine. Seal the tube and heat the suspension at 120° C. for 6 hours. Cool the reaction mixture to room temperature and partition between ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous phase with ethyl acetate (3×100 mL) followed by 70:30 ethyl acetate:n-butanol (2×100 mL). Combine organic phases and concentrate under reduced pressure to provide 2-amino-3-cyanopyridine.
Quantity
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Synthesis routes and methods II

Procedure details

17.3 parts of 4-dimethylamino-1,1-dicyano-1,3-butadiene and 90 parts of methanol are combined in a stirred autoclave. 16 parts of liquid ammonia are added and the mixture is stirred at 150° C. for 3 hours. The mixture is evaporated down under reduced pressure and, after the addition of ethanol, the precipitate is filtered off with suction and dried. 12.7 parts (91% of theory) of 2-aminonicotine nitrile, of melting point 130° to 132° C. (from ethanol), are obtained.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
486
Citations
J Tang, L Wang, Y Yao, L Zhang, W Wang - Tetrahedron letters, 2011 - Elsevier
… our work on the development of simple and efficient rare earth Lewis acid catalysts, herein we report a straightforward and efficient method for synthesis of 2-amino-3-cyanopyridine …
Number of citations: 112 www.sciencedirect.com
I Mamedov, F Naghiyev, A Maharramov… - Mendeleev …, 2020 - researchgate.net
Supplementary Materials) in the presence of the catalytic amount of piperidine/piperazine was accompanied by deacetylation leading to tetrahydropyridine 5. The use of 4-…
Number of citations: 17 www.researchgate.net
F Shi, S Tu, F Fang, T Li - Arkivoc, 2005 - arkat-usa.org
… Therefore, the synthesis of 2-amino-3-cyanopyridine derivatives continues to attract much interest in organic chemistry. It has been reported that the 2-amino-6-aryl-3-cyano-4-…
Number of citations: 90 www.arkat-usa.org
R Khalifeh, M Ghamari - Journal of the Brazilian Chemical Society, 2016 - SciELO Brasil
… In conclusion, we have reported a direct one-pot method for the construction of 2-amino-3-cyanopyridine derivatives starting from aldehydes, ketones, malononitrile, and ammonium …
Number of citations: 57 www.scielo.br
A Yahyazadeh, E Abbaspour-Gilandeh… - Catalysis Letters, 2018 - Springer
… An efficient and convenient method was investigated for synthesis of 2-amino-3-cyanopyridine derivatives via a one-pot four-component reaction of various types of aldehydes, …
Number of citations: 26 link.springer.com
A Altundas, B Gül, M Çankaya… - … of biochemical and …, 2017 - Wiley Online Library
… In this study, a series of 2-amino-3-cyanopyridine derivatives having different functional groups were synthesized. The synthesis of pentasubstituted pyridine derivatives (Scheme 1) was …
Number of citations: 20 onlinelibrary.wiley.com
R Ghorbani-Vaghei, Z Toghraei-Semiromi… - Comptes Rendus …, 2013 - Elsevier
… In conclusion, we have developed a simple procedure for the synthesis of novel 2-amino-3-cyanopyridine derivatives from the reaction of various aryl aldehydes, substituted …
Number of citations: 25 www.sciencedirect.com
S Ayvaz, M Çankaya, A Atasever… - Journal of enzyme …, 2013 - Taylor & Francis
… We prepared twelve 2-amino-3-cyanopyridine derivatives with the structures shown in Scheme 1 and evaluated their ability to inhibit hCA I and hCA II over a wide range of …
Number of citations: 23 www.tandfonline.com
K Manna, PS Ghosh, M Das, U Banik… - International Journal of …, 2014 - researchgate.net
… Specifically 2-amino-3-cyanopyridine scaffolds demand … in synthesis of 2amino-3-cyanopyridine derivatives and all possible … in research regarding 2-amino-3-cyanopyridine in future. …
Number of citations: 8 www.researchgate.net
S Khaksar, M Yaghoobi - Journal of Fluorine Chemistry, 2012 - Elsevier
… 2-amino-3-cyanopyridine derivatives have been reported to possess antiviral, antibacterial, and fungicidal activities [5], [6], [7], [8]. 2-Amino-3-cyanopyridine … of 2-amino-3-cyanopyridine …
Number of citations: 82 www.sciencedirect.com

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